molecular formula C10H21B B3166725 1-Bromo-3-methylnonane CAS No. 91342-02-8

1-Bromo-3-methylnonane

Cat. No. B3166725
CAS RN: 91342-02-8
M. Wt: 221.18 g/mol
InChI Key: IYNUQZCMERXSEQ-UHFFFAOYSA-N
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Description

1-Bromo-3-methylnonane is an organic compound with the molecular formula C10H21Br . It is a derivative of nonane, which is an alkane with 9 carbon atoms. The “1-Bromo” indicates that a bromine atom is attached to the first carbon atom, and “3-methyl” indicates that a methyl group (CH3) is attached to the third carbon atom .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-methylnonane includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 31 bonds, including 10 non-H bonds and 6 rotatable bonds .


Physical And Chemical Properties Analysis

1-Bromo-3-methylnonane is a flammable liquid . It is slightly soluble in water and denser than water . Its vapors are heavier than air . The compound has a molecular weight of 221.178 Da .

Scientific Research Applications

Conformational Analysis and Molecular Structure

1-Bromo-3-methylnonane's applications in scientific research are diverse. For instance, studies on similar compounds like 1-bromo-1-methylcyclohexane have provided insights into their molecular configuration and conformational equilibrium, essential for understanding chemical properties and reactions (Allinger & Liang, 1965). Additionally, the vibrational analysis of branched-chain bromides, including 1-bromo-2-methylalkanes, helps in the understanding of their infrared and Raman spectra, crucial for identifying and quantifying chemical substances (Crowder & Jalilian, 1978).

Synthesis and Characterization

The compound has been utilized in the synthesis of other complex chemical structures. For example, 1-bromo-2-chloromethyl-7-methyltricyclo[4.1.0.02,7]heptane, a related compound, is used in the synthesis of various hydrocarbons, which demonstrates the versatility of brominated compounds in organic synthesis (Alber & Szeimies, 1994). Furthermore, the synthesis of 3-methylnonane-2,4-dione, which possesses a similar alkyl chain structure, highlights the role of such compounds in creating substances with specific flavors and aromas (Kato & Yuasa, 2001).

Photophysical Studies

Photophysical properties of similar compounds like bromoperylenes have been studied, which is significant for understanding light-absorbing and emitting properties in various chemicals. This has implications in fields like photovoltaics and photonics (Lewitzka et al., 1991).

Catalytic Applications

In catalysis, related compounds have been used to synthesize various organic structures. For instance, 1-bromo-2-phenylcyclopropene, a compound with a similar bromo-alkyl group, is utilized in [2+2] cycloaddition reactions, indicative of the potential use of 1-bromo-3-methylnonane in synthetic chemistry (Lee et al., 2009).

Safety and Hazards

1-Bromo-3-methylnonane is classified as a flammable liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

properties

IUPAC Name

1-bromo-3-methylnonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-3-4-5-6-7-10(2)8-9-11/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNUQZCMERXSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-methylnonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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